molecular formula C11H10N2O3 B2571926 1-(5-nitro-1H-indol-3-yl)propan-1-one CAS No. 312591-46-1

1-(5-nitro-1H-indol-3-yl)propan-1-one

Cat. No. B2571926
CAS RN: 312591-46-1
M. Wt: 218.212
InChI Key: WDSXPRGHVIEVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-nitro-1H-indol-3-yl)propan-1-one” is a compound with the CAS Number: 312591-46-1 . It has a molecular weight of 218.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-nitro-1H-indol-3-yl)-1-propanone . The InChI code is 1S/C11H10N2O3/c1-2-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 218.21 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to show anticancer activity . They can potentially be used in the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives can also act as antioxidants . They can potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . They can potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Some indole derivatives have shown antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activity . They can potentially be used in the treatment of diabetes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and precautions should be taken while handling it .

properties

IUPAC Name

1-(5-nitro-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXPRGHVIEVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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